molecular formula C19H20ClNOS B4138807 [3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride

[3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride

Cat. No. B4138807
M. Wt: 345.9 g/mol
InChI Key: AFADVXYFPZRUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a complex molecule that can be synthesized using a variety of methods, and its unique properties make it an ideal candidate for further study. In

Scientific Research Applications

[3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride has been studied extensively for its potential use in scientific research. One of the primary areas of interest is its potential as a ligand for various receptors in the body. Studies have shown that this compound can bind to certain receptors with high affinity, making it an ideal candidate for further study. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of [3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride is complex and not fully understood. However, studies have shown that it can bind to certain receptors in the body and modulate their activity. This can lead to a variety of effects, including changes in gene expression, alterations in signaling pathways, and changes in cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride are diverse and depend on the specific receptor it binds to. Studies have shown that it can have anti-inflammatory effects, modulate the immune system, and affect various metabolic pathways. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of [3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride is its ability to bind to specific receptors with high affinity. This makes it an ideal candidate for further study in a variety of fields, including pharmacology, neuroscience, and biochemistry. However, one of the limitations of this compound is its complexity and difficulty in synthesizing it in large quantities.

Future Directions

There are many potential future directions for research involving [3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in some studies. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in various fields of study.
Conclusion:
In conclusion, [3-(benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride is a complex molecule that has been extensively studied for its potential use in scientific research. Its ability to bind to specific receptors with high affinity makes it an ideal candidate for further study in a variety of fields. While there are limitations to its use, the potential advantages and future directions for research make it an exciting area of study for scientists and researchers.

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS.ClH/c1-2-6-16(7-3-1)15-21-18-9-4-8-17(12-18)13-20-14-19-10-5-11-22-19;/h1-12,20H,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFADVXYFPZRUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Benzyloxy)benzyl](2-thienylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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